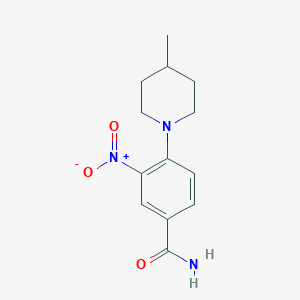

4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide

CAS No.: 335210-47-4

Cat. No.: VC8466018

Molecular Formula: C13H17N3O3

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 335210-47-4 |

|---|---|

| Molecular Formula | C13H17N3O3 |

| Molecular Weight | 263.29 g/mol |

| IUPAC Name | 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide |

| Standard InChI | InChI=1S/C13H17N3O3/c1-9-4-6-15(7-5-9)11-3-2-10(13(14)17)8-12(11)16(18)19/h2-3,8-9H,4-7H2,1H3,(H2,14,17) |

| Standard InChI Key | JYTMTVBQIJBDGR-UHFFFAOYSA-N |

| SMILES | CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)N)[N+](=O)[O-] |

| Canonical SMILES | CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)N)[N+](=O)[O-] |

Introduction

Chemical Structure and Nomenclature

The molecular formula of 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide is C₁₄H₁₈N₃O₃, with a molecular weight of 276.31 g/mol. Its IUPAC name derives from the benzamide backbone, where the nitro group (-NO₂) occupies the 3-position, and the 4-methylpiperidin-1-yl group is attached to the 4-position of the benzene ring. The piperidine ring introduces a tertiary amine, while the amide group (-CONH₂) enhances hydrogen-bonding potential.

Key Structural Features:

-

Benzamide core: Provides a planar aromatic system for π-π interactions.

-

Nitro group: Electron-withdrawing, influencing electronic distribution and reactivity.

-

4-Methylpiperidin-1-yl substituent: A six-membered saturated ring with a methyl branch, contributing to steric bulk and lipophilicity.

Synthesis and Manufacturing

The synthesis of 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide can be inferred from analogous compounds. A plausible route involves sequential nitration, nucleophilic substitution, and amidation (Figure 1):

Step 1: Nitration of 4-chlorobenzamide

4-Chlorobenzamide undergoes nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to yield 4-chloro-3-nitrobenzamide. This step exploits the meta-directing effect of the amide group .

Step 2: Nucleophilic substitution

The chlorine atom in 4-chloro-3-nitrobenzamide is replaced by 4-methylpiperidine via an SNAr (nucleophilic aromatic substitution) reaction. This requires elevated temperatures (80–120°C) and a polar aprotic solvent like dimethylformamide (DMF) .

Step 3: Purification

Crude product is purified via recrystallization or column chromatography to achieve >95% purity.

Table 1: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 70–80% |

| Substitution | 4-Methylpiperidine, DMF, 100°C | 60–70% |

| Purification | Ethanol/water recrystallization | 85–90% |

Physicochemical Properties

Experimental data for this compound is sparse, but properties can be extrapolated from structural analogs:

-

Solubility: Moderate solubility in polar solvents (e.g., DMSO, ethanol) due to the amide and nitro groups. Low solubility in water (estimated logP = 1.8) .

-

Stability: Stable under ambient conditions but may degrade under strong acids/bases or UV light.

-

Melting Point: Estimated 180–190°C based on similar benzamides .

Biological Activity and Mechanisms

While no direct studies on 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide exist, its structural features suggest potential bioactivity:

Anticancer Activity

Nitroaromatic compounds are known to intercalate DNA or inhibit microtubule assembly. For example, derivatives of 3-nitrobenzamide have shown cytotoxicity against HeLa and MCF-7 cell lines via ROS generation and apoptosis induction .

Comparative Analysis with Structural Analogs

Table 2: Key Differences Between 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide and Analogs

| Compound | Structure | Key Properties |

|---|---|---|

| 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid | Benzoic acid instead of benzamide | Higher solubility in basic media due to carboxylic acid |

| N-Methyl-4-(methylamino)-3-nitrobenzamide | Methylamino group instead of piperidine | Reduced steric hindrance, lower logP |

| 3-Nitro-N-phenylbenzamide | Phenylamide substituent | Enhanced π-π stacking, potential kinase inhibition |

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors and antifungal agents. Its piperidine moiety is a common pharmacophore in CNS drugs, suggesting potential neuropharmacological applications.

Material Science

Nitrobenzamides are utilized in polymer cross-linking due to their photoreactivity. UV-induced radical formation could enable applications in photoresist technologies .

Future Research Directions

-

Mechanistic Studies: Elucidate interactions with fungal CYP450 enzymes or human microtubules.

-

SAR Optimization: Modify the piperidine methyl group or nitro position to enhance potency.

-

In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume